N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid
Overview
Description
N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine; oxalic acid is a complex organic compound that combines a naphthalene derivative with an amine group and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine typically involves the reaction of naphthalene derivatives with benzyl and methyl amine groups. The process often includes steps such as:
Formation of the naphthalen-1-yloxypropan-1-amine: This can be achieved through a nucleophilic substitution reaction where a naphthalene derivative reacts with a propan-1-amine under basic conditions.
Benzylation and Methylation: The intermediate product is then subjected to benzylation and methylation reactions to introduce the benzyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the naphthalene ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions, while the naphthalene ring can participate in π-π interactions. These interactions influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Such as naphthalene, 1-naphthol, and 2-naphthol.
Amine derivatives: Including benzylamine and methylamine.
Uniqueness
N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine is unique due to its combination of a naphthalene ring with both benzyl and methyl amine groups, which imparts distinct chemical and biological properties not found in simpler naphthalene or amine derivatives.
This detailed article provides a comprehensive overview of N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine; oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-N-methyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.C2H2O4/c1-22(17-18-9-3-2-4-10-18)15-8-16-23-21-14-7-12-19-11-5-6-13-20(19)21;3-1(4)2(5)6/h2-7,9-14H,8,15-17H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNZNHJODFUPMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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